Methyl cyano(cyclopentylidene)acetate

Description

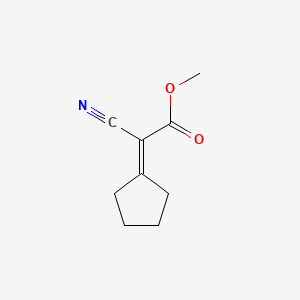

Methyl cyano(cyclopentylidene)acetate is a specialized organic compound featuring a cyclopentylidene ring fused with a cyano-substituted acetate ester. The cyclopentylidene moiety introduces ring strain and conformational rigidity, while the cyano group enhances electrophilicity, enabling participation in nucleophilic additions or cycloadditions .

Synthetic routes for analogous compounds, such as methyl chloro(cyclopropylidene)acetate, involve cyclization or substitution reactions using reagents like acetyl chloride or trifluoroacetic anhydride .

Properties

CAS No. |

66977-04-6 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl 2-cyano-2-cyclopentylideneacetate |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8(6-10)7-4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

OWUBLGHIVNFJET-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C1CCCC1)C#N |

Canonical SMILES |

COC(=O)C(=C1CCCC1)C#N |

Other CAS No. |

66977-04-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain :

- Cyclopentylidene (5-membered ring) balances moderate strain and reactivity, making it suitable for rearrangements (e.g., Pummerer with acetyl chloride) .

- Cyclopropylidene (3-membered ring) exhibits higher strain, favoring ring-opening reactions or cycloadditions .

- Cyclohexylidene (6-membered ring) offers greater stability but reduced reactivity .

Substituent Effects: Cyano Group: Enhances electrophilicity, enabling nucleophilic attacks (e.g., in methyl cyanoacetate ). Chloro Group: Facilitates SN2 substitutions or eliminations (e.g., in methyl chloro(cyclopropylidene)acetate ). Ethyl/Heterocyclic Groups: Improve lipophilicity and target binding in drug candidates .

Applications: Pharmaceuticals: Cyclopentylidene derivatives are prevalent in kinase inhibitor syntheses , while cyclopropane analogs serve as precursors for heterocycles like pyrimidinones . Material Science: Cyanoacetates are employed in polymer crosslinking and dye synthesis .

This compound:

Methyl Chloro(cyclopropylidene)acetate:

- Serves as a dienophile in [2+2] cycloadditions to synthesize cyclobutane-fused pyrimidinones .

- Reacts with amidines to form tetrahydroquinazolinones, bioactive scaffolds in drug discovery .

Methyl Cyanoacetate:

- Participates in Knoevenagel condensations to form α,β-unsaturated nitriles, intermediates in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.